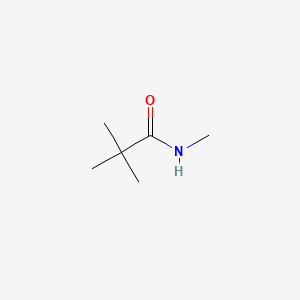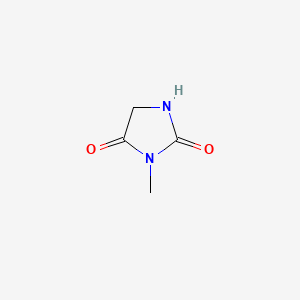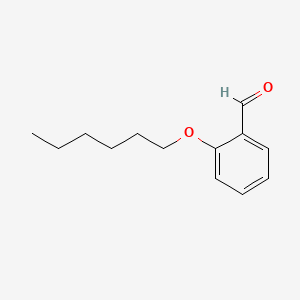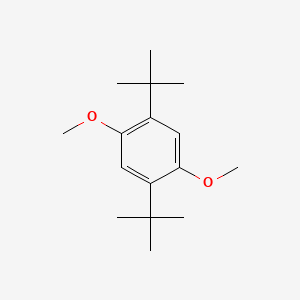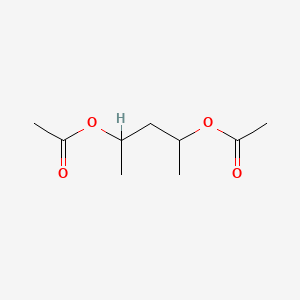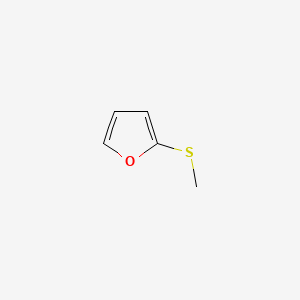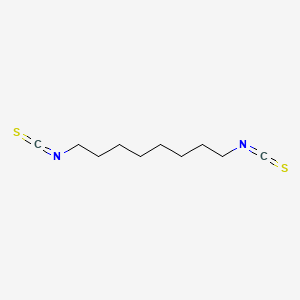
1,8-二异硫氰酸辛酯
描述
Synthesis Analysis
The synthesis of octane derivatives can be complex and may involve various methods, including conventional and microwave-assisted methods, as seen in the synthesis of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne . These methods can enhance the rate of reactions and yield products with interesting photophysical properties. Similarly, sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes have been synthesized using click hydrothiolation, which is a transition-metal-free synthetic operation .
Molecular Structure Analysis
The molecular structure of octane derivatives can be determined using techniques such as single-crystal X-ray diffraction studies. For example, the molecular structures of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were established using this method . The crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) provided the first structural characterization of a dithionia dication and showed strong S···O interactions between cations and anions .
Chemical Reactions Analysis
The reactivity of octane derivatives can be influenced by their molecular structure. For instance, the reactivity of 1,8-octanedithiol monolayers on gold surfaces was investigated, showing that the presence of intralayer disulfide bonds increases the stability of the monolayer . The reactivity can also differ based on the stereochemistry of the compounds, as seen in the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of octane derivatives are closely related to their molecular structure and reactivity. For example, the stability of 1,8-octanedithiol monolayers on gold surfaces was studied using various techniques, including cyclic voltammetry and electrochemical impedance spectroscopy, which revealed a higher stability compared to monothiol monolayers . The photophysical properties of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were evaluated, showing differences in fluorescence quantum yield .
科学研究应用
材料科学与表面化学
对 1,8-辛二硫醇在金表面上的反应性研究提供了对相关二异硫氰酸酯化合物在创建自组装单层 (SAM) 时的稳定性和反应性的见解。这些 SAM 由于层内二硫键而具有更高的稳定性,这可能与纳米技术和表面工程中的应用相关 (Carot 等人,2005)。类似地,对这种单层在金表面上的电化学研究揭示了其结构动力学和稳定性的细节,为传感器的表面改性或催化剂提供了见解 (Esplandiu 等人,2006)。
太阳能电池效率
在体异质结 (BHJ) 太阳能电池中使用加工添加剂是一个重要的研究领域。一项研究考察了具有各种官能团的 1,8-二(R)辛烷,包括类似于二异硫氰酸酯的那些,表明这些添加剂可以通过控制 BHJ 材料的形态来显着提高太阳能电池效率 (Lee 等人,2008)。这样的发现突出了二异硫氰酸酯衍生物在增强可再生能源技术中的潜力。
纳米技术和薄膜研究
对用辛烷-1,8-二硫醇交联的装饰有金纳米粒子的 C60 薄膜的研究表明,二异硫氰酸酯衍生物有可能用于创建功能化的纳米结构。这些结构表现出独特的光学和光电特性,表明在光伏和光电子学中应用 (Dmitruk 等人,2010)。
聚合物科学
使用 1,8-二溴或二甲磺酰辛烷在微波辅助相转移催化下由异山梨醇有效合成聚醚,说明了二异硫氰酸酯类似物在聚合物化学中的作用。此类方法导致具有更高分子量和特定结构特征的聚合物,与医疗、制药和工业应用相关 (Chatti 等人,2002)。
安全和危害
未来方向
While specific future directions for 1,8-Octane diisothiocyanate were not found, diisocyanates in general are widely used in the production of polyurethanes, which have applications in many industries . Continued research into safer and more efficient methods of diisocyanate production and use is likely .
属性
IUPAC Name |
1,8-diisothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGANCPXXODGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=S)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204856 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Octane diisothiocyanate | |
CAS RN |
56312-14-2 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56312-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



